Home > Products > Screening Compounds P138937 > Ipratropium-d7 (bromide)
Ipratropium-d7 (bromide) -

Ipratropium-d7 (bromide)

Catalog Number: EVT-12559495
CAS Number:
Molecular Formula: C22H34BrNO3
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ipratropium-d7 bromide is a stable isotope-labeled derivative of ipratropium bromide, primarily utilized in pharmaceutical research and analytical testing. The compound is classified as a non-selective muscarinic acetylcholine receptor antagonist, which plays a significant role in the management of respiratory conditions such as chronic obstructive pulmonary disease and asthma. Its molecular formula is C20H23D7BrNO3C_{20}H_{23}D_7BrNO_3, with a molecular weight of 419.4 g/mol .

Source and Classification

Ipratropium-d7 bromide is derived from the natural alkaloid atropine, modified to enhance its therapeutic properties. It falls under the categories of enzyme inhibitors, bronchodilators, and anticholinergic agents. The compound is often employed in research settings to study drug interactions and mechanisms of action due to its stable isotope labeling, which allows for precise tracking in biological systems .

Synthesis Analysis

The synthesis of ipratropium-d7 bromide involves several steps that enhance the yield and purity of the final product. The process begins with acyl chlorination of 2-phenyl-3-acetoxy propionic acid using oxalyl chloride in an organic solvent. Following this, isopropyl tropine mesylate is introduced for further reaction. The mixture undergoes hydrolysis with an inorganic acid, followed by extraction processes that utilize dichloromethane to isolate the desired product .

Technical Details

  1. Acyl Chlorination: Dissolve 2-phenyl-3-acetoxy propionic acid in an organic solvent and add oxalyl chloride.
  2. Reaction with Isopropyl Tropine Mesylate: After completing the acyl chlorination, add a solution of isopropyl tropine mesylate and maintain the reaction at 20-30°C for 1.5-2 hours.
  3. Hydrolysis: Remove the organic solvent, then add an inorganic acid to hydrolyze the remaining material.
  4. Extraction: Use dichloromethane for extraction, adjusting pH to isolate the organic phase containing ipratropium-d7 bromide .
Chemical Reactions Analysis

Ipratropium-d7 bromide participates in various chemical reactions typical of quaternary ammonium compounds:

  1. Quaternization Reaction: The introduction of an isopropyl group through reaction with isopropyl bromide enhances its bronchodilator properties.
  2. Hydrolysis: The ester bonds can be hydrolyzed under acidic conditions, which may affect its pharmacological activity.

These reactions are crucial for modifying the compound's properties to optimize therapeutic efficacy while minimizing side effects .

Mechanism of Action

Ipratropium-d7 bromide acts primarily as a muscarinic antagonist, blocking acetylcholine's action at parasympathetic sites in bronchial smooth muscle. This mechanism leads to relaxation of bronchial passages and improved airflow:

  • Process:
    • Binding to muscarinic receptors inhibits bronchoconstriction.
    • Reduces mucus secretion in airways.

The result is enhanced respiratory function in patients suffering from obstructive airway diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Neat liquid or solid form (depending on conditions).
  • Solubility: Freely soluble in water and lower alcohols; insoluble in ether and chloroform.

Chemical Properties

  • Stability: Stable under recommended storage conditions (-20°C).
  • Purity: Typically greater than 95% as determined by high-performance liquid chromatography.

These properties make ipratropium-d7 bromide suitable for use in both clinical settings and research applications .

Applications

Ipratropium-d7 bromide has significant scientific uses:

  1. Pharmaceutical Research: Used as a reference standard in analytical testing for drug formulation and stability studies.
  2. Mechanistic Studies: Helps elucidate the pharmacokinetics and pharmacodynamics of anticholinergic drugs.
  3. Clinical Trials: Investigated for its efficacy in managing respiratory diseases like chronic obstructive pulmonary disease and asthma.

The stable isotope labeling allows researchers to track metabolic pathways and interactions within biological systems effectively .

Introduction to Stable Isotope-Labeled Pharmaceutical Standards

Role of Deuterated Analogs in Contemporary Bioanalytical Research

Deuterated pharmaceutical standards enable highly specific quantification of drugs and metabolites in complex biological samples. When used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), they co-elute with the target analyte but generate distinct mass signatures, allowing researchers to:

  • Correct for matrix effects: Compensate for ion suppression/enhancement in biological fluids [4]
  • Improve precision: Minimize variability in extraction efficiency and instrument response [7]
  • Enable absolute quantification: Establish calibration curves with physiologically relevant matrices [5]

For ipratropium bromide—a quaternary ammonium anticholinergic bronchodilator—deuterated analogs like Ipratropium-d7 are essential due to the compound's low systemic absorption and high metabolic clearance. The deuterium atoms introduce negligible structural alterations while providing the mass separation required for sensitive detection in pulmonary tissue and plasma [2].

Table 1: Applications of Deuterated Standards in Respiratory Drug Analysis

ApplicationImpact of Deuterated StandardsReference
Pharmacokinetic ProfilingEnables precise measurement of drug absorption kinetics [2]
Metabolite IdentificationDistinguishes drug-derived metabolites from endogenous compounds [7]
Bioequivalence TestingReduces inter-subject variability in bioavailability studies [9]
Protein Binding StudiesQuantifies free vs. bound drug fractions in plasma [5]

Design Rationale for Ipratropium-d7 in Respiratory Pharmacology Studies

Ipratropium-d7 incorporates seven deuterium atoms at specific molecular positions to optimize stability and analytical performance:

  • Tropane Ring Deuteration: Three deuterium atoms replace hydrogens at C-1, C-5, and C-6 positions, preserving the tertiary amine’s steric and electronic configuration [8].
  • Isopropyl Group Labeling: Full deuteration of the isopropyl moiety (⁷CH(²H)₃) prevents metabolic loss via ester hydrolysis—the primary clearance pathway for ipratropium [10].

This strategic labeling ensures:

  • Isotopic Integrity: Deuterium atoms occupy sites resistant to metabolic exchange or loss, maintaining the mass difference (Δm/z = 7) throughout biological processing [4].
  • Chemical Equivalence: The deuterated and protiated molecules exhibit identical receptor binding affinities, as confirmed by in vitro muscarinic receptor assays [8].
  • Analytical Sensitivity: Enhances detection limits to sub-nanogram levels in lung epithelial lining fluid studies [2].

Table 2: Structural Features of Ipratropium-d7 Bromide

Molecular RegionDeuteration SitesFunctional Significance
N-methyltropanium coreC-1, C-5, C-6 (³H)Maintains anticholinergic activity
Isopropyl esterα-methyl (⁷CD₃)Blocks esterase-mediated hydrolysis
Quaternary ammoniumUndeuteratedPreserves ionization characteristics

Regulatory Significance in Bioequivalence Assessment Frameworks

Ipratropium-d7 plays a pivotal role in establishing bioequivalence (BE) for inhaled ipratropium bromide products. Regulatory agencies (FDA/EMA) require comprehensive evidence of therapeutic equivalence between innovator and generic formulations, including:

  • Systemic Exposure Correlation: BE studies utilize Ipratropium-d7 as an internal standard to measure plasma concentrations of ipratropium following inhalation. A validated LC-MS/MS method with Ipratropium-d7 demonstrated ≤5% coefficient of variation in peak plasma concentration (Cₘₐₓ) measurements, meeting stringent regulatory precision criteria [2] [9].
  • Particle Deposition Studies: Physiologically Based Pharmacokinetic (PBPK) models parameterized using deuterated tracer data simulate lung deposition patterns. Key parameters include:
  • Regional deposition fractions (bronchial/bronchiolar/alveolar)
  • Dissolution rates in epithelial lining fluid
  • Mucociliary clearance kinetics [2]
  • Gastrointestinal Absorption Exclusion: Charcoal blockade studies with Ipratropium-d7 confirmed negligible oral bioavailability (<1%), justifying the use of systemic PK as a surrogate for lung bioavailability in BE assessments [2] [9].

Table 3: PBPK Model Parameters for Ipratropium Bioequivalence

ParameterValueImpact on Bioequivalence
Bronchial Deposition (%)45.8 ± 6.2Determines onset of action
Alveolar Clearance (t₁/₂)0.9 ± 0.3 hoursAffects duration of therapeutic effect
Plasma AUC Ratio (Test/Ref)98.7% (90% CI: 92–105%)Primary endpoint for BE determination

Data derived from PBPK simulations validated using Ipratropium-d7 [2]

Properties

Product Name

Ipratropium-d7 (bromide)

IUPAC Name

[(5S)-8-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C22H34BrNO3

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C22H34NO3.BrH/c1-15(2)23(16(3)4)18-10-11-19(23)13-20(12-18)26-22(25)21(14-24)17-8-6-5-7-9-17;/h5-9,15-16,18-21,24H,10-14H2,1-4H3;1H/q+1;/p-1/t18-,19?,20?,21?;/m0./s1/i1D3,2D3,15D;/t18-,19?,20?,21?,23?;

InChI Key

AXQUTGZNYLJXDT-NSPDPRBNSA-M

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-]

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])[N+]1([C@H]2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.